Msh, beta, (5-8)

Description

Overview of Melanocortins as Pleiotropic Biological Regulators

Melanocortins are a group of peptide hormones derived from the precursor protein pro-opiomelanocortin (POMC). creative-biolabs.com These peptides are considered pleiotropic because they regulate a diverse array of biological functions. nih.govresearchgate.net The melanocortin system has been implicated in processes such as pigmentation, energy homeostasis, sexual behavior, inflammation, and the regulation of adrenal gland function. nih.govnih.govfrontiersin.org The wide-ranging effects of melanocortins are a result of the various peptides produced from POMC and their interaction with a family of five distinct melanocortin receptors (MCRs). creative-biolabs.comfrontiersin.org

The association between melanin-based coloration and certain behavioral and physiological traits in vertebrates is believed to stem from the pleiotropic effects of the genes that regulate melanin (B1238610) synthesis, particularly the melanocortin 1 receptor (MC1R) and its activating and inhibiting ligands. researchgate.net Research suggests that darker-colored wild vertebrates tend to be more aggressive, more sexually active, and more resistant to stress compared to their lighter-colored counterparts, a phenomenon potentially explained by the broad influence of melanocortins. researchgate.net The diverse functions of this system, from controlling food intake and body weight to modulating the immune system, underscore its importance as a primary regulatory pathway. ingentaconnect.com

Pro-opiomelanocortin (POMC) as the Common Precursor Protein

All melanocortin peptides originate from a single, large precursor polypeptide called pro-opiomelanocortin (POMC). wikipedia.orgfrontiersin.org The POMC gene, located on chromosome 2p23.3 in humans, encodes a protein that undergoes extensive and tissue-specific post-translational processing. wikipedia.orgoncohemakey.com This processing is a key step that allows for the generation of multiple distinct, biologically active peptides from one precursor. nih.gov

POMC is primarily synthesized in the anterior and intermediate lobes of the pituitary gland, as well as in the arcuate nucleus of the hypothalamus, skin, and placenta. nih.govbioscientifica.com The cleavage of the POMC polypeptide is carried out by a series of enzymes known as prohormone convertases, principally prohormone convertase 1 (PC1/3) and prohormone convertase 2 (PC2). wikipedia.orgoup.com The specific enzymes present in a given tissue dictate which peptides are produced. nih.govoup.com

For example, in the anterior pituitary, where PC1/3 is the primary enzyme, POMC is cleaved to produce adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH), among other peptides. oncohemakey.combioscientifica.com In the hypothalamus and the intermediate lobe of the pituitary, further processing by PC2 cleaves ACTH into α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate lobe peptide (CLIP). frontiersin.orgoncohemakey.combioscientifica.com Similarly, β-LPH can be further processed to yield other peptides, including β-MSH and β-endorphin. frontiersin.orgbioscientifica.com

This tissue-specific processing results in a diverse array of peptides, each with its own biological function. nih.govbioscientifica.com The major biologically active peptides derived from POMC include:

Adrenocorticotropic hormone (ACTH)

α-, β-, and γ-Melanocyte-Stimulating Hormones (α-MSH, β-MSH, γ-MSH)

β-endorphin (β-END)

Corticotropin-like intermediate peptide (CLIP)

β-lipotropin (β-LPH)

Additional post-translational modifications such as glycosylation, acetylation, and amidation are also crucial for the final structure and function of the resulting peptides. wikipedia.orgfrontiersin.org

Melanocortin Receptor (MCR) Subtypes (MC1R, MC2R, MC3R, MC4R, MC5R) and Their Distribution

The biological effects of melanocortin peptides are mediated by a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R. creative-biolabs.commdpi.com These receptors are members of the rhodopsin-like family and share seven transmembrane domains, but they exhibit distinct tissue distributions and ligand affinities, which accounts for the diverse functions of the melanocortin system. creative-biolabs.commdpi.com All five MCRs signal through the adenylyl cyclase and cAMP pathway. creative-biolabs.commdpi.com

The distribution and primary functions of the MCR subtypes are summarized below:

| Receptor | Primary Tissue Distribution | Primary Function(s) |

| MC1R | Melanocytes, immune cells (e.g., leukocytes), skin. patsnap.commdpi.commdpi.com | Regulates skin and hair pigmentation; anti-inflammatory signaling. patsnap.commdpi.com |

| MC2R | Adrenal cortex. patsnap.commdpi.com | Mediates the effects of ACTH to regulate cortisol and steroid production (steroidogenesis). creative-biolabs.compatsnap.com |

| MC3R | Central nervous system (brain, particularly hypothalamus), macrophages, endometrium. frontiersin.orgpatsnap.commdpi.comoup.com | Involved in energy balance, appetite regulation, and immune modulation. nih.govpatsnap.com |

| MC4R | Central nervous system (brain, including hypothalamus, striatum, cortex), endometrium (negligible). creative-biolabs.comfrontiersin.orgoup.com | A key regulator of energy homeostasis, food intake, and body weight. creative-biolabs.compatsnap.com |

| MC5R | Exocrine glands (e.g., sebaceous glands), brain, skeletal muscle, adipose tissue, kidney. patsnap.commdpi.comnih.gov | Regulates exocrine gland secretion. creative-biolabs.compatsnap.com |

While each receptor has a primary site of action, their expression can be widespread. For instance, MC1R, MC3R, MC4R, and MC5R are all found in various regions of the brain. mdpi.com The peptides derived from POMC exhibit different binding affinities for these receptors. ACTH is the exclusive ligand for MC2R but can activate all five subtypes. mdpi.comoup.com In contrast, α-MSH and β-MSH bind with high affinity to MC1R, MC3R, and MC4R. mdpi.com This differential expression and ligand selectivity allow for the precise and varied physiological control exerted by the melanocortin system. creative-biolabs.combioscientifica.com

Properties

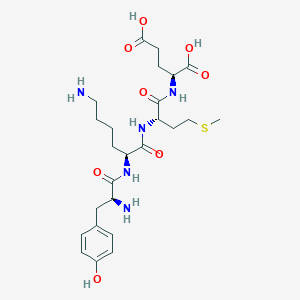

CAS No. |

122998-76-9 |

|---|---|

Molecular Formula |

C25H39N5O8S |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C25H39N5O8S/c1-39-13-11-19(24(36)30-20(25(37)38)9-10-21(32)33)29-23(35)18(4-2-3-12-26)28-22(34)17(27)14-15-5-7-16(31)8-6-15/h5-8,17-20,31H,2-4,9-14,26-27H2,1H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t17-,18-,19-,20-/m0/s1 |

InChI Key |

NSASTPVXNRXDTG-MUGJNUQGSA-N |

SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |

Other CAS No. |

122998-76-9 |

sequence |

YKME |

Synonyms |

MSH, beta, (5-8) |

Origin of Product |

United States |

Beta Melanocyte Stimulating Hormone β Msh : Contextual Research Perspectives

Biosynthesis and Post-Translational Processing of β-MSH

The generation of biologically active β-MSH from its larger precursor, POMC, is a multi-step process involving precise enzymatic cleavage and modifications within the secretory pathway of neuroendocrine cells. oup.comoup.com This intricate process ensures the production of a mature and functional peptide.

Enzymatic Cleavage by Prohormone Convertases (e.g., PC1/3, PC2)

The initial and critical steps in β-MSH biosynthesis are governed by the action of prohormone convertases (PCs), specifically PC1/3 and PC2. oup.comoup.com These enzymes are subtilisin-like endoproteases that recognize and cleave at specific pairs of basic amino acid residues (e.g., Lys-Lys, Arg-Lys, Lys-Arg) within the POMC sequence. wikipedia.org

The process begins in the trans-Golgi network and continues in immature secretory granules. oup.com PC1/3 initiates the processing of POMC by cleaving it to produce adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH). oup.comnih.govbioscientifica.com In tissues where both PC1/3 and PC2 are present, such as the intermediate lobe of the pituitary and the hypothalamus, further processing occurs. oup.comoup.com PC2 acts on β-LPH, cleaving it to generate γ-lipotropin (γ-LPH) and β-endorphin. oup.comnih.gov Subsequently, in humans, PC2 cleaves γ-LPH at a Lys-Lys site to release β-MSH. oup.comnih.gov The sequential and cooperative action of PC1/3 and PC2 is essential for the efficient production of β-MSH from the POMC precursor. pnas.org

Role of Carboxypeptidases (e.g., CPE) and Amidation in Maturation

Following the endoproteolytic cleavages by PCs, the resulting peptide intermediates often have C-terminal basic residues (lysine or arginine) that need to be removed. oup.com This trimming process is carried out by carboxypeptidases, with carboxypeptidase E (CPE) being the primary enzyme involved in this step of neuropeptide maturation. oup.comoup.comwikipedia.org CPE removes these basic residues from the C-terminus of the newly cleaved peptides. oup.com

Unlike some other POMC-derived peptides, such as α-MSH, which undergoes C-terminal amidation, the 22-residue human β-MSH has unmodified N and C termini. nih.govmdpi.com

Tissue-Specific Processing and Production of β-MSH

The expression and activity of the necessary processing enzymes, particularly PC1/3 and PC2, are tissue-specific, leading to different profiles of POMC-derived peptides in various tissues. oup.comnih.gov β-MSH is primarily produced in tissues where both PC1/3 and PC2 are robustly expressed, such as the hypothalamus and the intermediate lobe of the pituitary gland. oup.comnih.govbioscientifica.com

In the anterior pituitary, where PC1/3 is the predominant convertase and PC2 levels are low, POMC processing mainly yields ACTH and β-LPH, with little to no production of β-MSH. bioscientifica.comoup.comnih.gov Conversely, the co-expression of both PC1/3 and PC2 in hypothalamic neurons allows for the complete processing cascade that results in the generation of β-MSH, alongside other peptides like α-MSH and β-endorphin. oup.comnih.gov Quantitative peptidomics studies have confirmed the presence of β-MSH in the human hypothalamus. biorxiv.org

Receptor Interactions and Functional Agonism of Endogenous β-MSH

β-MSH exerts its biological effects by binding to and activating a subfamily of G protein-coupled receptors known as melanocortin receptors (MCRs). bachem.com There are five subtypes of MCRs (MC1R to MC5R), each with a distinct tissue distribution and physiological function. oup.com β-MSH is an agonist for MC1R, MC3R, MC4R, and MC5R. mdpi.comresearchgate.net

Binding Affinities and Potencies at MCR Subtypes (MC1R, MC3R, MC4R, MC5R)

Endogenous β-MSH displays varying binding affinities and potencies across the different melanocortin receptor subtypes. Research indicates that β-MSH is a particularly important ligand for MC3R and MC4R. oup.com

MC1R: β-MSH generally shows a lower binding affinity for MC1R compared to the other MCRs. nih.govmdpi.comresearchgate.net While α-MSH and ACTH bind to human MC1R with high and equal affinity, β-MSH has a comparatively lower affinity. frontiersin.orgnih.gov

MC3R and MC4R: β-MSH binds to human MC3R and MC4R with high affinity, comparable to or even greater than that of α-MSH. oup.com In fact, MC4R is considered to have the highest affinity for β-MSH among the endogenous melanocortins. nih.govmdpi.com This strong interaction with MC3R and MC4R in the hypothalamus is central to its role in regulating energy homeostasis. oup.com

MC5R: The potency of β-MSH at MC5R is generally considered to be similar to that of ACTH, but less potent than α-MSH. researchgate.netnih.gov The order of potency for activating MC5R is typically α-MSH > ACTH = β-MSH >> γ-MSH. researchgate.netnih.gov

The table below summarizes the binding affinities (Ki, nM) of human β-MSH at the human melanocortin receptors, as reported in a comparative study.

| Ligand | hMC1R (Ki, nM) | hMC3R (Ki, nM) | hMC4R (Ki, nM) | hMC5R (Ki, nM) |

| β-MSH | 3.4 | 1.1 | 0.53 | 4.3 |

Data sourced from a study by Larsen et al. (2001) as cited in a broader review. The table presents the binding affinity (Ki) of human β-MSH to cloned human melanocortin receptors.

Intracellular Signaling Pathways Mediated by β-MSH (e.g., cAMP Production)

Beta-melanocyte-stimulating hormone (β-MSH) exerts its biological effects by binding to and activating specific melanocortin receptors (MCRs), which are members of the G protein-coupled receptor (GPCR) superfamily. usp.br The activation of these receptors initiates a cascade of intracellular signaling events, with the production of cyclic adenosine (B11128) monophosphate (cAMP) being a primary and well-established pathway. mdpi.comnih.gov

Upon binding of β-MSH to its receptor, a conformational change in the receptor protein occurs. This change facilitates the coupling of the receptor to a stimulatory G protein (Gαs). saskoer.ca The activated Gαs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. saskoer.ca This elevation in intracellular cAMP levels serves as a second messenger, propagating the signal within the cell. saskoer.ca

The increased concentration of cAMP leads to the activation of protein kinase A (PKA). nih.govsaskoer.ca PKA is a key enzyme that, in its active state, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB). nih.govnih.gov Phosphorylated CREB can then bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. nih.gov This intricate signaling cascade ultimately results in the diverse physiological responses associated with β-MSH, such as influencing pigmentation and energy homeostasis. medlineplus.govbioscientifica.com While the cAMP pathway is a major route for β-MSH signaling, it is important to note that melanocortin receptors can also couple to other G proteins and activate alternative signaling pathways, leading to a complex and cell-type-specific regulatory network. nih.gov

Comparative Analysis of β-MSH with Other Melanocortin Peptides (α-MSH, γ-MSH, ACTH)

The melanocortin system comprises a family of structurally related peptide hormones derived from the precursor protein proopiomelanocortin (POMC). medlineplus.govbritannica.com These peptides, including beta-melanocyte-stimulating hormone (β-MSH), alpha-melanocyte-stimulating hormone (α-MSH), gamma-melanocyte-stimulating hormone (γ-MSH), and adrenocorticotropic hormone (ACTH), exhibit both distinct and overlapping biological activities due to their differential affinities for the five known melanocortin receptors (MC1R to MC5R). nih.gov

Receptor Binding and Functional Overlap:

α-MSH is a non-selective agonist with high affinity for MC1R, MC3R, MC4R, and MC5R. wikipedia.org Its activation of MC1R is primarily responsible for stimulating melanogenesis and skin pigmentation. medlineplus.gov

β-MSH also acts as an agonist at MC1R, MC3R, MC4R, and MC5R. It plays a significant role in regulating energy balance and food intake through its actions on MC4R. medlineplus.govmedchemexpress.com

γ-MSH exists in several forms and acts as an agonist at MC1R, MC3R, MC4R, and MC5R. iiab.me It is suggested to be involved in regulating sodium balance and blood pressure via MC3R. medlineplus.gov

ACTH is the exclusive ligand for MC2R, stimulating the adrenal cortex to produce corticosteroids. medlineplus.govctdbase.org However, it can also bind to other MCRs, albeit with generally lower affinity than the MSH peptides. nih.gov

The potency of these peptides can vary depending on the specific receptor subtype. For example, at the MC4R, which is critical for energy homeostasis, the potency order is generally considered to be β-MSH > α-MSH ≈ ACTH > γ-MSH. guidetopharmacology.org In contrast, at the MC1R, involved in pigmentation, the order is α-MSH > β-MSH > ACTH > γ-MSH. guidetopharmacology.org

This differential receptor activation and potency translate into a spectrum of physiological functions. While all MSH peptides can influence pigmentation and energy regulation to some extent, α-MSH is the most potent stimulator of melanogenesis, and β-MSH appears to be a key player in appetite control. medlineplus.govwikipedia.org ACTH's primary role is in the stress response through glucocorticoid release, a function not shared by the MSH peptides. medlineplus.gov The overlapping yet distinct functions of the melanocortin peptides highlight the complexity and fine-tuning of the physiological processes they regulate.

Interactive Data Table: Comparative Properties of Melanocortin Peptides

| Feature | β-MSH | α-MSH | γ-MSH | ACTH |

| Primary Function | Energy balance, appetite regulation medlineplus.gov | Skin pigmentation medlineplus.gov | Sodium balance, blood pressure regulation medlineplus.gov | Corticosteroid production, stress response medlineplus.gov |

| Receptor Agonism | MC1R, MC3R, MC4R, MC5R | MC1R, MC3R, MC4R, MC5R wikipedia.org | MC1R, MC3R, MC4R, MC5R iiab.me | MC2R (exclusive), other MCRs nih.govguidetopharmacology.org |

| Amino Acid Length (Human) | 22 medchemexpress.com | 13 wikipedia.org | Varies (e.g., γ1-MSH is 11) iiab.menih.gov | 39 ctdbase.org |

| Precursor Protein | POMC medlineplus.gov | POMC medlineplus.gov | POMC medlineplus.gov | POMC medlineplus.gov |

Academic Research on Msh, Beta, 5 8 and Other Melanocortin Peptide Fragments

Rationale for Investigating Melanocortin Peptide Fragments

The study of smaller fragments of larger peptide hormones like α-melanocyte-stimulating hormone (α-MSH) and β-MSH is a cornerstone of medicinal chemistry and pharmacology. This approach allows researchers to distill complex biological molecules down to their essential functional components.

Elucidation of Structure-Activity Relationships (SAR) within Melanocortins

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, in this case, a peptide, relates to its biological activity. oup.com By systematically modifying the amino acid sequence of melanocortin peptides and observing the resulting changes in receptor activation, scientists can map the functional contributions of each part of the peptide. acs.org Early SAR studies largely centered on α-MSH and its analogues, which led to the creation of potent, albeit nonselective, research tools. oup.com

This research has been instrumental in designing synthetic ligands with tailored properties, such as enhanced potency, stability, or selectivity for a specific melanocortin receptor subtype. google.comresearchgate.net For instance, SAR studies have been used to develop tetrapeptides with distinct pharmacological profiles, including some that act as agonists (activators) at one receptor subtype while acting as antagonists (blockers) at another. researchgate.netebi.ac.uk This ability to fine-tune activity is crucial for developing targeted therapeutics.

Identification of Minimal Active Core Sequences for Receptor Activation (e.g., His-Phe-Arg-Trp motif)

A key goal of fragment research is to identify the smallest possible portion of a peptide that can still bind to and activate its receptor. Extensive research has established that the tetrapeptide sequence Histidyl-Phenylalanyl-Arginyl-Tryptophan (His-Phe-Arg-Trp) is the conserved "message" sequence for melanocortin activity. google.comresearchgate.netnih.govmdpi.com This core motif is found in all endogenous melanocortin agonists, including α-MSH, β-MSH, and Adrenocorticotropic hormone (ACTH). nih.govnih.gov

Truncation studies, where amino acids are progressively removed from the ends of the full-length peptide, were critical in pinpointing this sequence. nih.govnih.gov While the four-amino-acid sequence is generally considered the minimal pharmacophore, some studies suggest that for certain receptors, an even shorter sequence can elicit a response. For example, the tripeptide Phe-Arg-Trp has been identified as a minimal fragment for activating the human melanocortin-4 receptor (hMC4R). mdpi.comnih.gov The tetrapeptide Ac-His-dPhe-Arg-Trp-NH2 is a well-studied synthetic scaffold that can activate multiple melanocortin receptors at nanomolar concentrations. nih.govnih.govnih.gov

| Receptor Subtype | Minimal Active Sequence | Source |

|---|---|---|

| MC1R | His-Phe-Arg-Trp | mdpi.com |

| MC3R | His-Phe-Arg-Trp | mdpi.com |

| MC4R | Phe-Arg-Trp | mdpi.comnih.gov |

| MC5R | His-Phe-Arg-Trp | mdpi.com |

Mapping Receptor Binding Determinants and Ligand-Receptor Interactions

Understanding which parts of the peptide interact with specific residues on the receptor is crucial for deciphering the mechanism of activation. Research combining peptide fragment studies with receptor point mutagenesis—where individual amino acids in the receptor are changed—has provided a detailed map of these interactions. nih.govacs.org

Studies on the hMC4R have identified several key receptor residues in the transmembrane (TM) domains that interact with the agonist's core sequence. nih.govmdpi.com Specifically, aspartate residues at positions 122 (in TM3) and 126 (TM3), and aromatic residues like phenylalanine at 261 (TM6) and histidine at 264 (TM6) are critical for binding NDP-MSH, a potent synthetic agonist. nih.govacs.org There is strong evidence for a direct molecular interaction between the positively charged arginine (Arg) of the peptide's core motif and the negatively charged aspartic acid at position 122 of the receptor. nih.govacs.org Other residues, such as Phenylalanine 284 in TM7, have also been implicated in hydrophobic interactions with the ligand. nih.gov These precise interactions are what ensure the ligand binds correctly and triggers the conformational change in the receptor required for signaling. frontiersin.org

Hypothesized Biological Roles and Mechanisms of Specific β-MSH Fragments

While much research focuses on using peptide fragments as tools, there is also investigation into whether such fragments exist naturally and have their own biological functions.

Potential as Endogenous Signaling Molecules or Modulators

The existence of human β-MSH itself was once debated, with some suggesting it was merely an artifact of protein extraction procedures. bachem.com However, subsequent evidence has indicated that it is a true neuropeptide. bachem.com Specifically, microsequencing has shown that an 18-amino acid form, β-MSH(5-22), is a normal product of the maturation of its precursor, proopiomelanocortin (POMC), in human non-pituitary tissues like the hypothalamus. nih.gov Furthermore, quantitative studies have found that β-MSH and another fragment, desacetyl α-MSH, are produced in significantly higher amounts than the classic acetylated α-MSH in human hypothalamic cells, suggesting they play a prominent role in physiological processes like energy homeostasis. nih.gov

Given that β-MSH(5-22), which contains the core His-Phe-Arg-Trp sequence, is an endogenous product, it is plausible that further enzymatic processing could generate smaller, biologically active fragments like β-MSH(5-8). These fragments could potentially act as signaling molecules in their own right or as modulators of the activity of the larger parent hormones.

Role in Proteolytic Degradation and Metabolic Fate of β-MSH

Proteolysis, the enzymatic breakdown of proteins and peptides, is a fundamental biological process. wikipedia.org It is central to the life cycle of peptide hormones, governing both their creation and their destruction. capes.gov.br The parent molecule for all melanocortins, POMC, is itself processed by proteolytic enzymes called prohormone convertases to release the active hormones, including β-MSH. nih.govcapes.gov.brfrontiersin.org

Once released, these peptides are subject to further degradation by other proteases, which is a key mechanism for terminating their signal and for metabolic clearance. nih.govnih.gov Studies using cell-free systems have shown that β-MSH can be rapidly degraded by tissue proteases. nih.gov The generation of fragments like β-MSH(5-8) is an inherent part of this metabolic pathway. Understanding this degradation process is vital, as the rate of breakdown determines the hormone's effective concentration and duration of action in the body. The stability of a peptide can be intentionally enhanced, for example through N-methylation, to improve its properties as a potential therapeutic, although this can sometimes reduce biological activity. researchgate.net

Investigation of Fragment-Specific Melanocortin Receptor Signaling Biases

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. wikipedia.org For G protein-coupled receptors (GPCRs) like the melanocortin receptors (MCRs), this means a ligand might activate one pathway, such as Gαs-cAMP production, more effectively than another, like β-arrestin recruitment or the mitogen-activated protein kinase (MAPK) ERK1/2 pathway. wikipedia.orgtocris.com This phenomenon is of significant interest in drug discovery, as it offers the potential to design ligands that elicit specific therapeutic effects while avoiding unwanted side effects. guidetopharmacology.org

In the melanocortin system, several ligands have been shown to exhibit biased signaling. The endogenous antagonist, Agouti-related peptide (AgRP), is a notable example of a biased agonist. wikipedia.org At the melanocortin-3 and -4 receptors (MC3R and MC4R), AgRP acts as an inverse agonist by decreasing basal cAMP levels, while simultaneously stimulating the ERK1/2 signaling pathway. wikipedia.orgtocris.comunicam.it This dual activity highlights the complexity of MCR signaling. Similarly, the synthetic agonist setmelanotide (B515575) has been reported to display biased signaling at the MC4R. tocris.com Other studies have identified small molecules, such as AP1189, that act as biased agonists at MC1R and MC3R, provoking ERK1/2 phosphorylation without stimulating the canonical cAMP pathway.

The functional outcomes of peptide agonists versus nonpeptide agonists at the MC4R also provide evidence for agonist-specific conformational states. nih.gov Studies have shown that while both classes of agonists can stimulate cAMP accumulation, nonpeptide agonists are significantly less effective at inducing calcium mobilization and receptor internalization, suggesting they stabilize a different active conformation of the receptor. nih.gov

While these findings demonstrate that fragment-specific signaling biases are a key feature of the melanocortin system, research specifically detailing the signaling profile of the β-MSH fragment (5-8), with the sequence Asp-Glu-Gly-Pro, is not prominent in the existing literature. The canonical melanocortin pharmacophore responsible for receptor binding and activation is widely recognized as the His-Phe-Arg-Trp sequence, which corresponds to residues 13-16 of human β-MSH. mdpi.com The (5-8) fragment lies outside this core domain, making it an unlikely candidate to directly bind and activate MCRs in a classical or biased manner. However, the principles of biased agonism established for other melanocortin ligands provide a framework for evaluating the potential of any peptide fragment to selectively modulate receptor function.

Methodologies for Studying Melanocortin Peptide Fragments

The study of melanocortin peptide fragments like β-MSH (5-8) and its more active counterparts relies on a suite of established and advanced scientific methodologies. These techniques allow for the creation of synthetic peptides, characterization of their receptor binding properties, assessment of their functional activity, and detailed analysis of their structural and dynamic interactions with melanocortin receptors.

Solid-Phase Peptide Synthesis and Purification Techniques

The primary method for producing melanocortin peptide fragments for research is solid-phase peptide synthesis (SPPS). wikipedia.orgaai.orgnih.govcaymanchem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. wikipedia.orgcaymanchem.com The most common chemical strategy is Fmoc/tBu, which uses the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus of the amino acid. wikipedia.orgaai.org

The general SPPS process follows a cycle:

Resin Swelling: The resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF). wikipedia.orgcaymanchem.com

Fmoc Deprotection: The Fmoc group on the resin or the last added amino acid is removed using a piperidine (B6355638) solution in DMF to expose a free amine group. caymanchem.com

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt) and added to the resin, forming a new peptide bond. wikipedia.orgaai.org

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the peptide sequence. wikipedia.org

After the final amino acid is coupled and its Fmoc group is removed, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups from the amino acids. wikipedia.orguq.edu.au The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether. wikipedia.org

Purification of the crude peptide is essential to remove impurities such as truncated or deletion sequences. The standard and most effective method is reverse-phase high-performance liquid chromatography (RP-HPLC). snmjournals.orgbrieflands.comnus.edu.sg In RP-HPLC, the crude peptide mixture is passed through a column (commonly a C18 column) and separated based on hydrophobicity. nus.edu.sg A gradient of an organic solvent like acetonitrile (B52724) in water, both typically containing 0.1% TFA, is used to elute the components, and the peptide-containing fractions are monitored by UV absorbance. snmjournals.orgnus.edu.sg Fractions containing the pure peptide are collected, pooled, and lyophilized to yield a final, purified powder. nus.edu.sg

In Vitro Receptor Binding Assays and Competition Studies

To determine the affinity of a peptide fragment for a specific melanocortin receptor subtype, in vitro receptor binding assays are employed. The most common format is a competitive binding assay, which measures the ability of an unlabeled test ligand to displace a radiolabeled ligand from the receptor. uq.edu.aurevvity.comrevvity.com

The methodology generally involves:

Receptor Source: Membranes are prepared from cell lines (e.g., HEK293, CHO) that have been engineered to stably or transiently express a single human melanocortin receptor subtype (e.g., hMC1R, hMC3R, hMC4R, hMC5R). revvity.comrevvity.com

Radioligand: A high-affinity, commercially available radiolabeled melanocortin agonist, most commonly [125I]-[Nle4,D-Phe7]-α-MSH ([125I]-NDP-MSH), is used as the tracer. aai.orguq.edu.au

Competition: The cell membranes are incubated with a fixed, low concentration of the radioligand and varying concentrations of the unlabeled test peptide (the competitor). aai.org

Separation and Detection: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a gamma counter. zhanggroup.org

By plotting the bound radioactivity against the concentration of the competitor peptide, a sigmoidal displacement curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the test peptide required to displace 50% of the bound radioligand. This value can be further converted to an inhibition constant (Ki), which reflects the true binding affinity of the peptide for the receptor. tocris.com These assays are crucial for determining both the potency and the receptor subtype selectivity of novel melanocortin fragments.

Table 1: Binding Affinities (Ki, nM) of Representative Melanocortin Ligands at Human MCR Subtypes This table is interactive. Click on the headers to sort the data.

| Ligand | MC1R (Ki, nM) | MC3R (Ki, nM) | MC4R (Ki, nM) | MC5R (Ki, nM) | Source(s) |

|---|---|---|---|---|---|

| NDP-MSH | 0.085 | 0.4 | 3.8 | 5.1 | tocris.comrndsystems.com |

| α-MSH | 0.2 | 3.9 | 11.2 | 10.1 | |

| β-MSH | 0.4 | 1.8 | 3.6 | 17.5 | |

| SHU9119 | 0.12 (agonist) | 0.05 (antagonist) | 0.28 (antagonist) | 0.38 (agonist) | |

| Melanotan II | 0.16 | 0.31 | 0.63 | 1.9 | |

| Setmelanotide | 5.2 | 2.0 | 0.46 | 49 | invivochem.com |

Cellular Assays for Functional Activity (e.g., reporter gene assays, intracellular cAMP measurements)

Functional assays are performed to determine whether a peptide that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist (inactivator). Since melanocortin receptors primarily signal through the Gαs protein to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), functional assays typically measure this downstream effect. nih.govinnoprot.com

Two common types of cellular assays are:

Intracellular cAMP Measurement: In this direct approach, cells expressing the MCR of interest are stimulated with the test peptide for a short period. The reaction is then stopped, and the cells are lysed. The concentration of cAMP in the cell lysate is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF). innoprot.com The data are used to generate dose-response curves and calculate the half-maximal effective concentration (EC50), a measure of the peptide's potency.

Reporter Gene Assays: This is an indirect but highly sensitive method for measuring cAMP pathway activation. caymanchem.comnih.gov Cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with cAMP Response Elements (CRE). nih.govjci.org When a receptor agonist binds, the resulting increase in intracellular cAMP activates the transcription factor CREB, which in turn binds to the CREs and drives the expression of the reporter gene. caymanchem.com The activity of the reporter enzyme is then measured (e.g., by luminescence for luciferase), providing a quantifiable readout of receptor activation. nih.govjci.org These assays are particularly useful for high-throughput screening of compound libraries.

For antagonist testing, cells are co-incubated with a known agonist (like α-MSH) and the test peptide to see if the peptide can block the agonist-induced response. zhanggroup.org

Biophysical and Structural Analysis Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Biophysical techniques are used to determine the physical characteristics and three-dimensional structure of melanocortin peptides, which is crucial for understanding structure-activity relationships.

Mass Spectrometry (MS): Following synthesis and purification, mass spectrometry is used as a quality control step to confirm that the peptide has the correct molecular weight. snmjournals.org Techniques like electrospray ionization mass spectrometry (ESI-MS) provide a precise mass measurement, verifying the peptide's identity. snmjournals.org LC-MS, which couples liquid chromatography with mass spectrometry, is also used to assess the purity of the final product and to study the stability of peptides in biological fluids like serum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly two-dimensional (2D) 1H NMR, is a powerful tool for determining the solution-phase conformation of peptides. nih.govfrontiersin.org By analyzing through-bond (TOCSY) and through-space (NOESY) correlations between protons, researchers can deduce the peptide's secondary structure, such as the presence of β-turns or γ-turns, which are often critical for the bioactive conformation of melanocortin ligands. nih.gov These structural insights can explain differences in receptor affinity and functional activity among various peptide analogues. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

With the increasing power of computers, computational methods have become indispensable for studying melanocortin peptide-receptor interactions. These in silico techniques complement experimental data and provide insights at an atomic level.

Homology Modeling: Because obtaining crystal structures of GPCRs is challenging, researchers often build homology models of the melanocortin receptors. These models are based on the known crystal structures of related GPCRs (like rhodopsin or the β2-adrenergic receptor) and provide a 3D template for further studies. frontiersin.orgfrontiersin.org

Molecular Docking: Docking is a computational technique used to predict the preferred binding orientation of a ligand (the peptide fragment) within the binding site of a receptor model. nih.govresearchgate.net It scores different binding poses based on factors like shape complementarity and electrostatic interactions, helping to identify the most likely binding mode. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.govfrontiersin.org Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over nanoseconds or even microseconds. frontiersin.org This allows researchers to assess the stability of the binding pose, observe ligand-induced conformational changes in the receptor, and calculate the binding free energy between the peptide and the receptor. frontiersin.orgresearchgate.net These simulations are critical for understanding the molecular basis of receptor activation and selectivity. mdpi.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | Abbreviation / Other Names | PubChem CID |

|---|---|---|

| beta-Melanocyte-stimulating hormone | β-MSH | 16172929 |

| MSH, beta, (5-8) | Asp-Glu-Gly-Pro | N/A |

| alpha-Melanocyte-stimulating hormone | α-MSH | 16133793 |

| [Nle⁴,D-Phe⁷]-α-MSH | NDP-MSH, Melanotan I | 16132139 |

| Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | SHU9119 | 9898183 |

| Agouti-related peptide | AgRP | N/A (Protein) |

| Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ | Melanotan II, MT-II | 92432 |

| Ac-c[Asp-His-D-Phe-Arg-Trp-Lys]-OH | Bremelanotide, PT-141 | 9941379 |

Enzymatic Stability and Degradation Assays for Peptide Fragments

The therapeutic potential of naturally occurring peptides, including melanocortin fragments, is often hindered by their rapid degradation in biological systems. Endogenous peptides like α-melanocyte-stimulating hormone (α-MSH) have a very short in vivo half-life, often lasting only a few minutes, due to swift breakdown by a variety of proteases found in serum and tissues. This inherent instability necessitates a thorough investigation of their enzymatic stability and degradation pathways to inform the development of more robust and effective analogues.

Research into the enzymatic breakdown of melanocortin peptides has identified several key enzymes responsible for their inactivation. These include common serum proteases such as trypsin and α-chymotrypsin, as well as aminopeptidases. nih.gov More specific enzymes also play a critical role; for instance, prolyl carboxypeptidase (PRCP) has been identified as a key enzyme that degrades α-MSH by cleaving the C-terminal amino acid, rendering it inactive. nih.govoup.comjci.org This degradation process is a crucial physiological mechanism for regulating the concentration and activity of α-MSH in the hypothalamus. nih.govoup.com Similarly, N-terminal acetylation has been shown to be a vital post-translational modification that protects α-MSH from rapid proteolysis, highlighting the susceptibility of non-acetylated forms to enzymatic attack.

Assays to determine the enzymatic stability of peptide fragments are crucial for preclinical development. These assays typically involve incubating the peptide of interest in a biologically relevant medium, such as human serum, plasma, or cell culture supernatants, and monitoring its degradation over time. plos.orgnih.gov The remaining concentration of the intact peptide is quantified using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). plos.orgacs.org These methods allow for the calculation of the peptide's half-life and the identification of cleavage sites and degradation products. plos.orgplos.org

Data from these stability assays have been instrumental in guiding the rational design of stabilized melanocortin analogues. While specific stability data for the short fragment Msh, beta, (5-8) is not extensively detailed in the literature, studies on parent molecules like α-MSH and its synthetic derivatives provide significant insights. For example, the native α-MSH peptide is rapidly degraded in rat serum, with a half-life of approximately 2.5 hours, and is almost completely gone after 6 hours. acs.org To counteract this, medicinal chemists have developed various strategies to enhance stability, including the substitution of natural L-amino acids with their D-enantiomers, replacement of easily oxidized residues like methionine with non-natural amino acids such as norleucine (Nle), and peptide cyclization. acs.orgresearchgate.netmdpi.com

One of the most well-studied stabilized analogues is [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH or Afamelanotide). tocris.commdpi.com The substitution at position 4 (Met → Nle) and position 7 (Phe → D-Phe) renders the peptide significantly more resistant to enzymatic degradation compared to its native counterpart. mdpi.commdpi.com This enhanced stability translates to a prolonged biological activity. mdpi.com The table below summarizes comparative stability data for different melanocortin peptides found in research studies.

| Peptide | Incubation Medium | Key Stability Findings | Reference |

|---|---|---|---|

| α-MSH (endogenous) | Rat Serum | Half-life of ~2.5 hours; ~10% remaining after 6 hours. | acs.org |

| AST789-13 (Ac-RRWWRF-NH₂) | Rat Serum | Completely degraded within 2 hours. | acs.org |

| AST3-88 (modified cyclic peptide) | Rat Serum | Significantly more stable; ~40% remaining at 6 hours and ~12% at 24 hours. | acs.org |

| [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) | Serum Enzymes | Reported to be more resistant to enzymatic degradation than native α-MSH. | mdpi.com |

| Des-acetyl α-MSH | Brain Lysates | Rapidly degraded, suggesting the N-acetyl group provides protection. |

These findings underscore the critical role of enzymatic stability assays in the development of melanocortin-based therapeutics. For a small, unmodified fragment like Msh, beta, (5-8), it would be expected to have very low stability in serum, likely being cleared even more rapidly than the full-length α-MSH peptide. Therefore, any potential application would almost certainly require significant chemical modifications to protect it from rapid enzymatic degradation.

Advanced Research Directions and Open Questions for β Msh Fragments

Elucidation of Specific Binding Sites and Mechanisms for β-MSH Fragments at Melanocortin Receptors

The melanocortin system comprises five G protein-coupled receptors (MC1R to MC5R), which are activated by melanocortin peptides, including α-, β-, and γ-MSH, and adrenocorticotropic hormone (ACTH). nih.govguidetopharmacology.org While it is known that β-MSH binds to these receptors with varying affinities, the specific interactions of its fragments are less understood. mdpi.comcaymanchem.com

Research indicates that the melanocortin receptors utilize orthosteric sites for non-selective agonists like α-MSH. nih.gov The core pharmacophore for many melanocortin peptides is the His-Phe-Arg-Trp sequence. nih.gov The β-MSH (5-8) fragment contains a portion of this critical sequence. Elucidating how this and other fragments interact with the binding pockets of the different melanocortin receptors is a key area of research. For instance, studies on human melanocortin receptors have shown that even single amino acid changes in the receptor can alter its response to different endogenous agonists, suggesting that fragments of β-MSH could exhibit unique binding and signaling profiles. nih.gov

The MC4R, in particular, binds both α- and β-MSH and is crucial for energy homeostasis. conicet.gov.ar Understanding how β-MSH fragments modulate MC4R activity is of significant interest. It has been proposed that polymorphic MC4Rs may respond differently to various endogenous agonists, and β-MSH fragments could act as biased agonists, selectively activating certain downstream signaling pathways. nih.gov Further research using chimeric and mutated receptors will be instrumental in mapping the specific molecular determinants for β-MSH fragment binding. nih.gov

Development of Novel Research Probes and Pharmacological Tools Based on Fragments

The unique binding profiles of β-MSH fragments make them promising candidates for the development of novel research probes and pharmacological tools. By understanding the structure-activity relationships of these fragments, it is possible to design synthetic analogs with enhanced selectivity and potency for specific melanocortin receptor subtypes.

Radiolabeled versions of melanocortin peptides, such as [125I]β-MSH, have been used to characterize receptor binding affinities. oup.com Similar approaches with radiolabeled β-MSH fragments could help in the detailed pharmacological characterization of their receptor interactions. Furthermore, fluorescently labeled fragments could be developed for use in high-throughput screening assays and to visualize receptor localization and trafficking within cells.

The development of selective agonists and antagonists based on β-MSH fragments is a significant goal. For example, a selective MC4R agonist was developed from a β-MSH-derived peptide. These tools are invaluable for dissecting the physiological roles of individual melanocortin receptors and for validating them as therapeutic targets. The creation of such tools will rely on a combination of peptide synthesis, computational modeling, and extensive pharmacological testing.

Investigation of Post-Translational Modifications and Their Impact on Fragment Activity

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and function of proteins and peptides. mdpi.com PTMs such as acetylation, phosphorylation, and glycosylation can significantly alter the biological properties of POMC-derived peptides. nih.govfrontiersin.org

Acetylation of the N-terminus of α-MSH, for instance, is known to affect its biological activity. nih.gov While β-MSH is typically unmodified at its termini, the potential for other PTMs to occur on its fragments and influence their activity remains an open question. mdpi.com Mass spectrometry techniques are powerful tools for identifying and localizing PTMs on peptides. frontiersin.org Applying these methods to β-MSH fragments isolated from various tissues could reveal novel modifications.

A recent study identified a hydroxyproline (B1673980) residue in the β-MSH molecule of medaka pituitary, a modification not previously observed in any species. frontiersin.org This highlights the potential for discovering new PTMs in β-MSH and its fragments across different species. Investigating how such modifications impact receptor binding affinity, signaling efficacy, and peptide stability is a critical area for future research. Understanding these modifications could lead to the design of more stable and potent therapeutic peptides.

Exploration of β-MSH Fragment Involvement in Cross-Talk with Other Neuroendocrine Systems

The melanocortin system does not operate in isolation; it engages in significant cross-talk with other neuroendocrine systems to regulate complex physiological processes like energy balance and stress response. mdpi.comfrontiersin.org For example, leptin, a key hormone in energy regulation, influences the release of α-MSH. bioscientifica.com

There is evidence of interaction between the melanocortin system and other G protein-coupled receptors. For instance, the GPR139 receptor has been shown to be weakly activated by ACTH, α-MSH, and β-MSH, suggesting potential for receptor cross-talk or the formation of heterodimers. nih.gov Furthermore, functional interactions between melanocortin receptors themselves, such as MC3R and MC4R, have been observed. oup.com

A key area of future research is to determine if and how β-MSH fragments participate in this neuroendocrine cross-talk. These fragments could act as signaling molecules that modulate the activity of other receptor systems or influence the release of other hormones. For example, the interplay between POMC-derived peptides and the NPY/AgRP neurons in the hypothalamus is a critical node in the regulation of food intake. frontiersin.org Investigating whether β-MSH fragments can modulate these or other neuroendocrine pathways could reveal novel regulatory mechanisms.

Evolutionary Conservation of β-MSH Fragment Sequences and Functional Implications

The evolutionary conservation of peptide sequences often points to important physiological functions. bioscientifica.com While α-MSH is highly conserved across species, β-MSH is less so, and in some species, it is not processed from its precursor, β-lipotropin. bioscientifica.com However, the core melanocortin motif, HFRW, is highly conserved, suggesting its fundamental importance for receptor binding. nih.gov

Studies on the evolution of the POMC gene in various species, from teleost fishes to barn owls, have revealed interesting variations in β-MSH sequences and processing. nih.govoup.comfrontiersin.org For example, a specific mutation in the β-MSH of barn owls has been linked to changes in the stability and function of another POMC-derived peptide, γ3-MSH. nih.govplos.org This suggests a functional linkage and co-evolution of different MSH peptides.

Q & A

Q. How should researchers handle incomplete or noisy data in MSH scavenger task profiling?

- Answer:

- Data Imputation: Apply k-nearest neighbors (KNN) or MICE algorithms to fill missing profiling metrics.

- Noise Filtering: Use wavelet transforms or moving average smoothing to isolate signal from instrumentation noise .

- Uncertainty Quantification: Report confidence intervals for stall reduction metrics using bootstrapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.